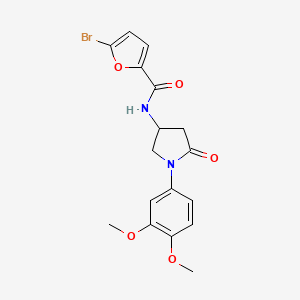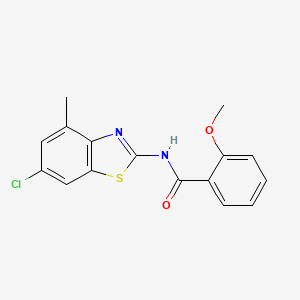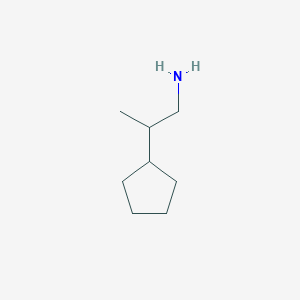
2-Cyclopentylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopentylpropan-1-amine , also known by its IUPAC name 2-cyclopentyl-1-propanamine , has the chemical formula C₈H₁₇N . It is a secondary amine with a molecular weight of 127.23 g/mol . The compound exists as a liquid at room temperature and is primarily used in research and chemical synthesis .
Synthesis Analysis
The synthesis of this compound involves various methods, including reductive amination of cyclopentanone or cyclopentyl aldehyde with an appropriate amine source. Detailed synthetic pathways and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopentyl ring attached to a propylamine group. The cyclopentyl ring provides rigidity, affecting the compound’s stereochemistry and reactivity. Researchers have studied its conformational preferences and interactions with other molecules .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitution, acylation, and reductive transformations. Investigating its reactivity with different electrophiles and functional groups is essential for understanding its synthetic applications .
Physical And Chemical Properties Analysis
Wirkmechanismus
Target of Action
It’s known that primary amines, such as 2-cyclopentylpropan-1-amine, are ubiquitous in biological systems and play crucial roles in numerous important processes including neurotransmission and cell signaling .
Mode of Action
Primary amines can interact with various proteins and enzymes, potentially altering their function . These interactions can be transient or permanent, identical or heterogeneous, and specific or nonspecific
Biochemical Pathways
Metabolomics studies suggest that changes at the metabolome level can reflect disturbances in the preceding cascade, bridging the gap between the genome and phenotype . Therefore, it’s plausible that this compound could influence major metabolic pathways, such as central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway .
Pharmacokinetics
The compound is known to be a liquid at room temperature, which could influence its absorption and distribution .
Result of Action
Given its potential interactions with various proteins and enzymes, it’s plausible that the compound could have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, factors such as temperature, pH, and salinity can affect the stability and activity of a compound . .
Vorteile Und Einschränkungen Für Laborexperimente
Tametraline has several advantages for use in laboratory experiments. It is a well-studied compound with known pharmacological properties, making it a useful tool for investigating the mechanisms of depression and its treatment. Its low toxicity and lack of significant side effects also make it a safer alternative to other antidepressant drugs. However, 2-Cyclopentylpropan-1-amine does have some limitations, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclopentylpropan-1-amine. One area of interest is in investigating the long-term effects of this compound treatment on the brain and behavior. Another area of research is in developing new antidepressant drugs based on the structure and mechanism of this compound. Finally, there is a need for more studies on the use of this compound in combination with other drugs or therapies for the treatment of depression.
Synthesemethoden
The synthesis of 2-Cyclopentylpropan-1-amine involves the reaction of cyclopentylmagnesium bromide with 1-(2-chloroethyl)-4-methylpiperazine, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to obtain this compound.
Wissenschaftliche Forschungsanwendungen
Tametraline has been extensively studied in scientific research for its antidepressant properties. It has been shown to be effective in treating depression and has fewer side effects compared to other antidepressant drugs. Tametraline has also been used in animal studies to investigate the mechanisms of depression and its treatment.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-cyclopentylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDSHANQIVLFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[B]pyrrole-1(2H)-carboxylate](/img/structure/B2785769.png)
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)
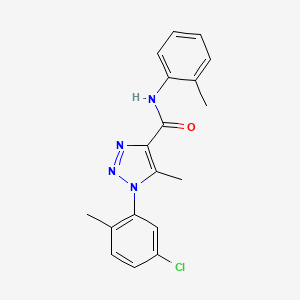
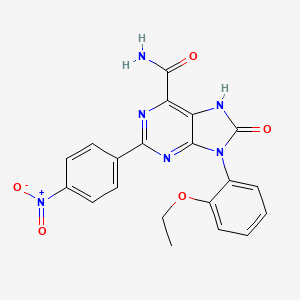
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2785776.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(7-chloro-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2785777.png)
![(3E)-3-{[(2,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2785778.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2785779.png)
